molecular formula C8H19NO B15315911 2-(Tert-butoxy)-N-methylpropan-1-amine

2-(Tert-butoxy)-N-methylpropan-1-amine

Cat. No.: B15315911
M. Wt: 145.24 g/mol
InChI Key: FEBTYIUNADBTRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tert-butoxy)-N-methylpropan-1-amine is a tertiary amine characterized by a tert-butoxy (–OC(CH₃)₃) group at the C2 position and an N-methyl (–NHCH₃) group on the propan-1-amine backbone. Its molecular formula is C₈H₁₉NO, with a molecular weight of ~145.24 g/mol (estimated). The tert-butoxy moiety confers significant steric bulk, influencing solubility, reactivity, and intermolecular interactions. This compound is structurally analogous to several amines used in catalysis, pharmaceuticals, and materials science, making comparative analysis critical for understanding its unique properties .

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

N-methyl-2-[(2-methylpropan-2-yl)oxy]propan-1-amine

InChI

InChI=1S/C8H19NO/c1-7(6-9-5)10-8(2,3)4/h7,9H,6H2,1-5H3

InChI Key

FEBTYIUNADBTRK-UHFFFAOYSA-N

Canonical SMILES

CC(CNC)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxy)-N-methylpropan-1-amine typically involves the reaction of tert-butyl alcohol with an appropriate amine precursor. One common method involves the use of tert-butyl chloride and N-methylpropan-1-amine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)-N-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the tert-butoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

2-(Tert-butoxy)-N-methylpropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)-N-methylpropan-1-amine involves its interaction with specific molecular targets and pathways The tert-butoxy group can influence the compound’s reactivity and binding affinity, affecting its overall biological and chemical activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Amine Functionality

N-tert-Butyl-2,2-dimethylpropan-1-amine (C₉H₂₁N)
  • Key Features : Contains a tert-butyl (–C(CH₃)₃) group directly attached to the amine nitrogen and two methyl groups at C2.
  • Comparison :
    • The absence of a tert-butoxy group reduces polarity compared to the target compound.
    • Enhanced steric shielding around the nitrogen atom due to the tert-butyl group, making it less nucleophilic. This property is exploited in catalytic systems requiring hindered bases .
N-Ethyl-1-(4-methoxyphenyl)propan-2-amine (C₁₂H₁₉NO)
  • Key Features : An ethyl group on the nitrogen and a 4-methoxyphenyl substituent at C1.
  • The N-ethyl group provides moderate steric hindrance, balancing reactivity and solubility—a trait leveraged in neurotransmitter analogs .

Functional Group Variations: Alkoxy vs. Aryloxy

2-(Tert-butoxy)-1-(4-methylphenyl)propan-1-amine (C₁₄H₂₃NO)
  • Key Features : A 4-methylphenyl group at C1 and tert-butoxy at C2.
  • Comparison :
    • The 4-methylphenyl substituent introduces planar aromaticity, contrasting with the aliphatic tert-butoxy group. This structural difference impacts crystallinity and melting points.
    • The compound’s applications in photoactive materials highlight how aryl groups modify electronic properties compared to purely aliphatic analogs .
N-Benzyl-N-methylprop-2-yn-1-amine (C₁₁H₁₃N)
  • Key Features : A propargyl (C≡C–) chain and N-benzyl/N-methyl groups.
  • Comparison :
    • The propargyl moiety enables click chemistry applications, a reactivity absent in the target compound.
    • N-Benzyl groups enhance solubility in organic solvents, whereas the tert-butoxy group in the target compound reduces polarity .
N-Methyl-N-(tert-butoxycarbonyl)-3-buten-1-amine
  • Key Features : A tert-butoxycarbonyl (Boc) protecting group on the amine.
  • Comparison :
    • The Boc group is hydrolytically labile under acidic conditions, whereas the tert-butoxy group in the target compound is more stable.
    • Both groups provide steric protection, but Boc is preferred in peptide synthesis for its orthogonal deprotection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.